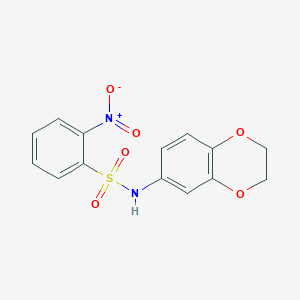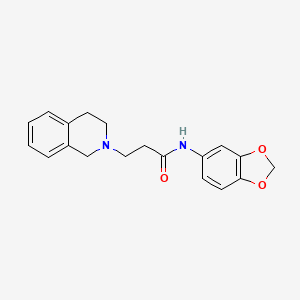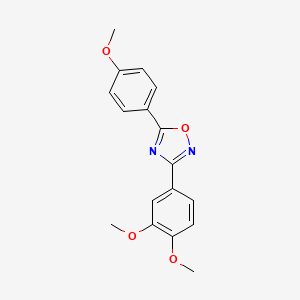
N-(3-methylphenyl)-4-morpholinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-4-morpholinecarboxamide, also known as JNJ-5207852, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a role in nociception and thermoregulation. JNJ-5207852 has been shown to have potential therapeutic applications in the treatment of pain, inflammation, and other diseases.
作用機序
N-(3-methylphenyl)-4-morpholinecarboxamide acts as a competitive antagonist of TRPV1, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. TRPV1 is expressed in sensory neurons and plays a role in nociception and thermoregulation. By blocking TRPV1, N-(3-methylphenyl)-4-morpholinecarboxamide can reduce pain and inflammation.
Biochemical and Physiological Effects
N-(3-methylphenyl)-4-morpholinecarboxamide has been shown to have analgesic and anti-inflammatory effects in various animal models. It can reduce pain and inflammation by blocking TRPV1, which is involved in nociception and thermoregulation. N-(3-methylphenyl)-4-morpholinecarboxamide does not affect other TRP channels or ion channels, suggesting its specificity for TRPV1.
実験室実験の利点と制限
N-(3-methylphenyl)-4-morpholinecarboxamide is a useful tool for studying the role of TRPV1 in pain and inflammation. It can be used in various in vitro and in vivo assays to investigate the effects of TRPV1 blockade. However, N-(3-methylphenyl)-4-morpholinecarboxamide has some limitations, including its low solubility in aqueous solutions and its potential off-target effects. Therefore, careful dose-response studies and controls are necessary to ensure the specificity of N-(3-methylphenyl)-4-morpholinecarboxamide for TRPV1.
将来の方向性
N-(3-methylphenyl)-4-morpholinecarboxamide has potential therapeutic applications in the treatment of pain, inflammation, and other diseases. Further studies are needed to investigate the safety and efficacy of N-(3-methylphenyl)-4-morpholinecarboxamide in clinical settings. In addition, new TRPV1 antagonists with improved pharmacokinetic properties and higher specificity for TRPV1 are being developed. These compounds may have even greater potential for the treatment of pain and inflammation.
合成法
N-(3-methylphenyl)-4-morpholinecarboxamide can be synthesized using a multi-step process starting from 3-methylbenzylamine and morpholine. The synthesis involves several chemical reactions, including protection and deprotection of functional groups, amidation, and cyclization. The final product is obtained in high yield and purity using chromatographic purification.
科学的研究の応用
N-(3-methylphenyl)-4-morpholinecarboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have analgesic effects in various animal models of pain, including inflammatory and neuropathic pain. In addition, N-(3-methylphenyl)-4-morpholinecarboxamide has been shown to have anti-inflammatory effects in vitro and in vivo, suggesting its potential use in the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(3-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10-3-2-4-11(9-10)13-12(15)14-5-7-16-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOIJTZMMBZCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13606-73-0 |
Source


|
| Record name | 4-(N-(M-TOLYL)CARBAMOYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(cyclopentylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5832455.png)
![N-[(cyclopropylamino)carbonothioyl]nicotinamide](/img/structure/B5832459.png)
![4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832464.png)
![N-methyl-N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5832468.png)

![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5832483.png)



![1-[(4-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5832533.png)

![1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5832562.png)
![5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5832564.png)
